SR3677 is a synthetic small molecule identified as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) [, , , , ]. It exhibits high selectivity for ROCK2 over ROCK1, another isoform of the ROCK family [, , , ]. In scientific research, SR3677 serves as a valuable tool to investigate the specific roles of ROCK2 in various cellular processes and disease models [, , , , ].
SR-3677 is classified as a small molecule inhibitor, specifically targeting Rho Kinase enzymes, which play critical roles in various cellular functions including cytoskeletal dynamics, cell proliferation, and apoptosis. The compound is identified by its CAS number 1072959-67-1 and is often referred to in studies related to cancer, cardiovascular diseases, and neurodegenerative disorders .
The synthesis of SR-3677 involves several key steps that focus on creating the chroman-based structure characteristic of this compound. Although specific detailed synthetic routes are proprietary or may vary among laboratories, the general approach includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
The molecular structure of SR-3677 can be described as follows:
The three-dimensional conformation of SR-3677 has been analyzed using molecular docking studies, which suggest that specific interactions with the active site of ROCK-II contribute to its high potency .
SR-3677 participates in various biochemical reactions primarily involving:
The compound exhibits selectivity with IC50 values around 0.3 nM for ROCK-II and 56 nM for ROCK-I, indicating a significant preference for ROCK-II over other kinases .
The mechanism of action of SR-3677 involves:
SR-3677 holds promise in various scientific applications:
SR-3677 (N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide) is a potent ATP-competitive inhibitor targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Biochemical assays demonstrate exceptional potency against ROCK2, with a half-maximal inhibitory concentration (IC50) of 3.0 nM [1] [4] [9]. This isoform selectivity is functionally significant: ROCK2 knockdown studies using siRNA reduced amyloid-β (Aβ) production in neuronal models by modulating BACE1 endocytic trafficking and amyloid precursor protein (APP) phosphorylation at threonine 654 [2]. Conversely, ROCK1 knockdown increased Aβ levels, highlighting the divergent biological roles of ROCK isoforms in Alzheimer’s disease pathogenesis.
Cellular studies confirm this selectivity. In rat vascular smooth muscle cells (A7r5), SR-3677 inhibited myosin light chain bisphosphorylation (IC50 = 3.5 nM), a downstream marker of ROCK activity [1] [9]. At concentrations ≤100 nM, SR-3677 suppressed ROCK2-mediated phosphorylation events without significantly altering ROCK1-dependent cytoskeletal reorganization. This pharmacodynamic profile positions SR-3677 as a critical tool for dissecting ROCK2-specific signaling in neurological, oncological, and fibrotic pathways [2] [5] [8].
Table 1: Inhibition Profile of SR-3677 Against ROCK Isoforms
Target | IC50 (nM) | Cellular Assay | Functional Outcome |
---|---|---|---|
ROCK2 | 3.0 ± 0.8 | Myosin light chain bisphosphorylation (A7r5 cells) | Suppressed BACE1 trafficking, reduced Aβ production [1] [2] |
ROCK1 | 56 ± 12 | Stress fiber formation assays | Minimal impact at ≤100 nM [1] [9] |
The molecular basis for SR-3677’s ROCK2 selectivity resides in its interactions with divergent residues within the ATP-binding cleft of ROCK isoforms. The compound features a benzodioxane core linked to a pyrazole-phenyl scaffold via a carboxamide bridge. X-ray crystallography reveals that the benzodioxane moiety engages hydrophobic subpockets in ROCK2 through van der Waals contacts with residues like Leu205 and Ile222 [1] [9]. These subpockets are structurally distinct in ROCK1 due to substitution with bulkier residues (e.g., Phe298), reducing binding affinity.
The dimethylaminoethoxy side chain forms hydrogen bonds with the hinge region of ROCK2 (Glu154 and Met155), while the pyrazole group occupies a solvent-exposed region near Leu213. Mutagenesis studies confirm that replacing Leu205 in ROCK2 with ROCK1-equivalent residues decreases inhibitor affinity by >15-fold. This underlies the 18.7-fold selectivity (IC50 ROCK1/IC50 ROCK2 = 56/3) observed in enzymatic assays [1] [4]. The dihydrochloride salt formulation (SR-3677 dihydrochloride) enhances aqueous solubility (>100 mM in water), facilitating cellular uptake without altering target engagement [4].
Table 2: Key Structural Elements of SR-3677 and Their Roles in Selectivity
Structural Motif | Chemical Role | Interaction with ROCK2 | Effect on ROCK1 Binding |
---|---|---|---|
Benzodioxane ring | Hydrophobic anchor | Binds Leu205/Ile222 hydrophobic pocket | Steric clash with Phe298 reduces affinity |
Dimethylaminoethoxy chain | H-bond donor/acceptor | H-bonds with Glu154/Met155 | Similar interaction but weaker due to cleft geometry |
Pyrazole-phenyl group | Solvent exposure | Stabilizes via π-stacking near Leu213 | Reduced occupancy due to Val212 substitution |
Comprehensive kinase profiling against 353 human kinases reveals SR-3677’s exceptional selectivity. At 100 nM concentration, it inhibits only 5 kinases >50%, yielding an off-target hit rate of 1.4% [1] [9]. Significant off-targets include CITRON kinase (IC50 ~120 nM), which regulates cytokinesis, and PKA (IC50 >1 µM). Non-kinase profiling across 70 enzymes/receptors (e.g., GPCRs, ion channels) shows negligible activity, with only 3 targets inhibited >50% at 10 µM [1].
Functional cellular assays corroborate this selectivity. In BRCA2-deficient cancer models, SR-3677 (0.5–1 µM) induced cytokinesis failure and synthetic lethality without impairing homologous recombination—a contrast to PARP inhibitors that directly cause DNA damage [7]. Similarly, in Parkinson’s disease models, SR-3677 (0.5 µM) enhanced Parkin-mediated mitophagy by promoting HK2 recruitment to mitochondria, an effect requiring ROCK2 inhibition but not broad kinase suppression [5] [10]. These findings underscore its utility in probing ROCK2-specific pathologies.
Table 3: Functional Selectivity of SR-3677 in Disease Models
Disease Context | Concentration | Observed Effect | ROCK2-Dependent? |
---|---|---|---|
Alzheimer’s disease | 10–100 nM | ↓ Aβ production via BACE1/APP regulation | Confirmed by ROCK2 knockdown [2] |
Parkinson’s disease | 0.5 µM | ↑ Parkin recruitment to mitochondria | Abrogated by ROCK2 siRNA [5] [10] |
BRCA2-deficient cancer | 0.5–1 µM | Cytokinesis failure → synthetic lethality | Not observed with ROCK1 inhibitors [7] |
Cardiac fibrosis | 1–10 µM | ↓ Lysyl oxidase expression → reduced tissue stiffness | Mediated via ROCK-actin-MRTF pathway [8] |
Chemical Summary of SR-3677
Property | Value | |
---|---|---|
IUPAC Name | N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride | |
Molecular Formula | C22H24N4O4·2HCl | |
Molecular Weight | 481.37 g/mol | |
CAS Number (free base) | 1072959-67-1 | |
CAS Number (dihydrochloride) | 1781628-88-3 | |
Solubility | >100 mM (DMSO), >100 mM (H2O) | |
Purity | ≥98% | [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7